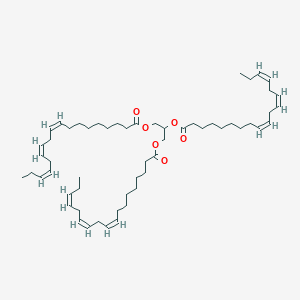
2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one, also known as DIMBOA, is a naturally occurring compound found in many plants, including maize, wheat, and rye. It belongs to the group of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against herbivores and pathogens. DIMBOA has been extensively studied due to its potential applications in agriculture, medicine, and biochemistry.
作用机制
The mechanism of action of 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes involved in the metabolism of pests and pathogens. 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to inhibit the growth of fungi by disrupting their cell walls and membranes. It also inhibits the growth of bacteria by disrupting their DNA replication and protein synthesis. In insects, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to disrupt their feeding behavior and cause mortality.
生化和生理效应
2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have various biochemical and physiological effects on plants, animals, and humans. In plants, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to enhance their growth and development, increase their resistance to pests and pathogens, and improve their nutrient uptake. In animals and humans, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
实验室实验的优点和局限性
The advantages of using 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its availability, low cost, and ease of synthesis. It is also a natural compound, which makes it more environmentally friendly than synthetic compounds. However, the limitations of using 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its instability, low solubility, and potential toxicity to cells and organisms.
未来方向
There are many potential future directions for research on 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one, including its use as a natural herbicide and insecticide in agriculture, its potential as a therapeutic agent in medicine, and its role in plant-microbe interactions. Further research is needed to fully understand the mechanism of action of 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one and its potential applications in various fields.
合成方法
The synthesis of 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one can be achieved through various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound from simpler molecules. Biosynthesis, on the other hand, involves the use of enzymes and other biological processes to produce the compound. In plants, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is synthesized through the shikimate pathway, which involves several enzymatic reactions.
科学研究应用
2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been extensively studied in the field of agriculture due to its potential as a natural herbicide and insecticide. It has been shown to have a broad-spectrum activity against various pests and pathogens, including fungi, bacteria, and insects. In addition, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to enhance the plant's resistance to abiotic stress, such as drought and high salinity.
属性
CAS 编号 |
116337-83-8 |
|---|---|
产品名称 |
2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one |
分子式 |
C16H19NO3 |
分子量 |
273.33 g/mol |
IUPAC 名称 |
2,2,4-trimethyl-7-(2-methylidenebutanoyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H19NO3/c1-6-10(2)14(18)11-7-8-12-13(9-11)20-16(3,4)15(19)17(12)5/h7-9H,2,6H2,1,3-5H3 |
InChI 键 |
XLZPUZPNBBONQU-UHFFFAOYSA-N |
SMILES |
CCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C |
规范 SMILES |
CCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C |
其他 CAS 编号 |
116337-83-8 |
同义词 |
2,2,4-TMOB 2,2,4-trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



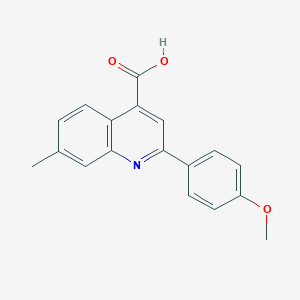
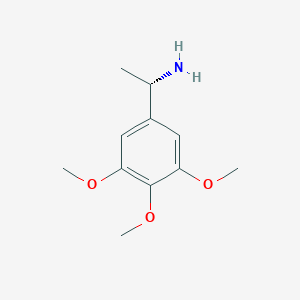
![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)
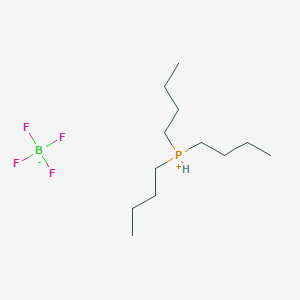
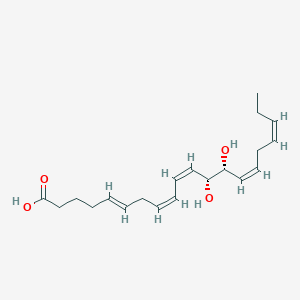
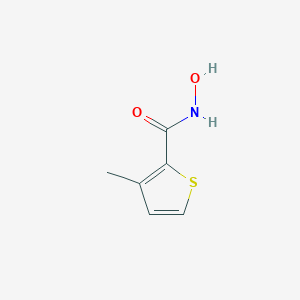
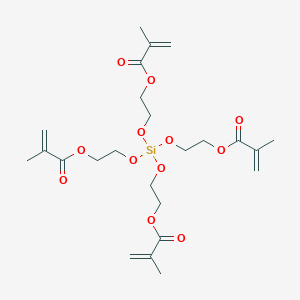
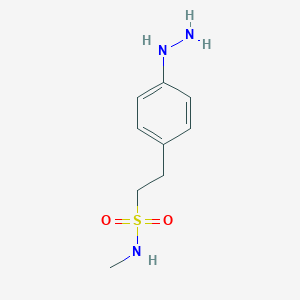
![(2E)-2-[(hydroxyamino)methylidene]pyridin-3-one](/img/structure/B53063.png)
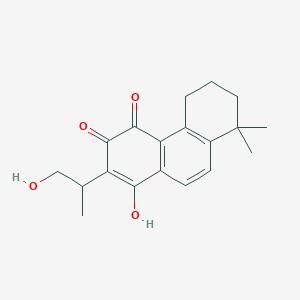
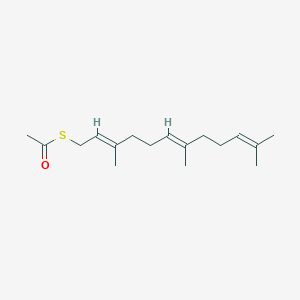
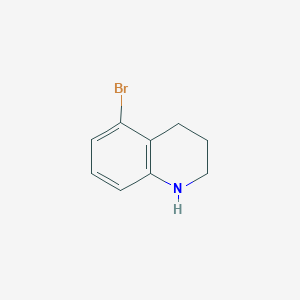
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B53069.png)
